Heptanoic acid, 3-amino-5-methyl-, (3S,5R)-

Description

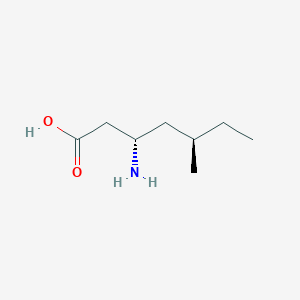

Heptanoic acid, 3-amino-5-methyl-, (3S,5R)- (IUPAC name: (3S,5R)-3-amino-5-methylheptanoic acid) is a chiral non-proteinogenic amino acid derivative. Its molecular formula is C₉H₁₉NO₂·HCl (hydrochloride salt form), with a molecular weight of 209.7 g/mol . The compound features two stereocenters at positions 3 (S-configuration) and 5 (R-configuration), which critically influence its biological activity and interactions.

Properties

CAS No. |

610300-19-1 |

|---|---|

Molecular Formula |

C8H17NO2 |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

(3S,5R)-3-amino-5-methylheptanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-3-6(2)4-7(9)5-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t6-,7+/m1/s1 |

InChI Key |

GUEQOLSQPOTTME-RQJHMYQMSA-N |

Isomeric SMILES |

CC[C@@H](C)C[C@@H](CC(=O)O)N |

Canonical SMILES |

CCC(C)CC(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptanoic acid, 3-amino-5-methyl-, (3S,5R)- typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor such as 5-methylheptanoic acid.

Chiral Resolution: The stereochemistry at the 3S and 5R positions is established through chiral resolution techniques, such as using chiral catalysts or chiral auxiliaries.

Industrial Production Methods

In an industrial setting, the production of Heptanoic acid, 3-amino-5-methyl-, (3S,5R)- may involve:

Large-Scale Amination: Utilizing high-pressure reactors and continuous flow systems to introduce the amino group efficiently.

Chiral Catalysis: Employing chiral catalysts to ensure the desired stereochemistry is achieved on a large scale.

Purification: Advanced purification techniques such as crystallization and chromatography to obtain the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

Heptanoic acid, 3-amino-5-methyl-, (3S,5R)- undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced

Biological Activity

Heptanoic acid, 3-amino-5-methyl-, (3S,5R)- is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Heptanoic acid, 3-amino-5-methyl-, (3S,5R)- is characterized by a seven-carbon chain with an amino group and a methyl substituent at specific stereocenters. The stereochemistry is crucial for its biological activity, as it influences the compound's interaction with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of heptanoic acid exhibit antimicrobial properties. For instance, certain amino acid derivatives have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship (SAR) studies suggest that modifications to the heptanoic acid backbone can enhance antimicrobial efficacy.

2. Neuroprotective Effects

Heptanoic acid derivatives have been evaluated for neuroprotective properties. In vitro studies demonstrated that these compounds could inhibit histone deacetylases (HDACs), which play a role in neuroprotection and cell survival . The IC50 values for some derivatives were reported in the low nanomolar range, indicating potent activity.

3. Anti-inflammatory Properties

The compound has also been implicated in anti-inflammatory pathways. Studies have shown that heptanoic acid can modulate inflammatory responses in various cell types, potentially through the inhibition of pro-inflammatory cytokines . This suggests a therapeutic potential in conditions characterized by chronic inflammation.

The biological activities of heptanoic acid, 3-amino-5-methyl-, (3S,5R)- are believed to arise from several mechanisms:

- HDAC Inhibition : By inhibiting HDACs, the compound can alter gene expression related to cell survival and apoptosis.

- Membrane Interaction : The hydrophobic nature of heptanoic acid may facilitate its incorporation into cellular membranes, affecting membrane fluidity and function.

- Receptor Modulation : Potential interactions with various receptors involved in inflammation and neuronal signaling pathways have been proposed.

Case Study 1: Neuroprotective Activity

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of a series of heptanoic acid derivatives on neuronal cell lines. The results indicated that specific modifications led to enhanced survival rates under oxidative stress conditions, supporting the hypothesis that these compounds could serve as therapeutic agents for neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers synthesized several heptanoic acid derivatives and tested them against clinical isolates of MRSA. The most active compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, demonstrating their potential as alternative therapeutic agents .

Data Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(3S,4S,5S)-4-Amino-3-Hydroxy-5-Methylheptanoic Acid

- Molecular Formula: C₈H₁₇NO₃ .

- Key Differences : Contains an additional hydroxyl group at C3 and a third stereocenter at C4 (S-configuration).

- Biological Role : A component of protease inhibitors like pepstatin, targeting aspartic proteases .

(3R,4S,5S)-tert-Butyl 3-Methoxy-5-Methyl-4-(Methylamino)Heptanoate Hydrochloride

Functional Analogues

(3S)-3-Amino-5-Phenylpentanoic Acid Hydrochloride

- Molecular Formula: C₁₁H₁₆ClNO₂ .

- Key Differences : Substitutes the C5 methyl group with a phenyl ring, increasing aromatic interactions.

- Activity: Demonstrates altered receptor selectivity compared to the aliphatic backbone of (3S,5R)-heptanoic acid .

(4R,5S)-Fmoc-4-Amino-5-Methyl-Heptanoic Acid

- Molecular Formula: C₂₃H₂₅NO₄ (Fmoc-protected form) .

- Key Differences : Incorporates a fluorenylmethoxycarbonyl (Fmoc) group, enabling solid-phase peptide synthesis.

- Utility : Widely used in biochemistry for studying enzyme inhibition and protein interactions .

Statine [(3S,4S)-4-Amino-3-Hydroxy-6-Methylheptanoic Acid]

- Molecular Formula: C₈H₁₇NO₃ .

- Key Differences : Hydroxyl group at C3 and methyl group at C6 instead of C4.

- Role: Core structure in aspartic protease inhibitors, contrasting with the GABAergic activity of (3S,5R)-heptanoic acid .

(R)-3-Amino-5-Methylhexanoic Acid

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Stereochemical Impact : The (3S,5R) configuration of the target compound enhances GABA receptor binding compared to its (3R,5S) isomer, which shows reduced activity .

- Chain-Length Specificity: Hexanoic acid derivatives (e.g., (R)-3-amino-5-methylhexanoic acid) exhibit lower enzymatic recognition in transaminases compared to heptanoic acid analogues .

- Functional Group Modulation : Esterification (e.g., tert-butyl ester in ) or aromatic substitution (e.g., phenyl group in ) alters bioavailability and target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.